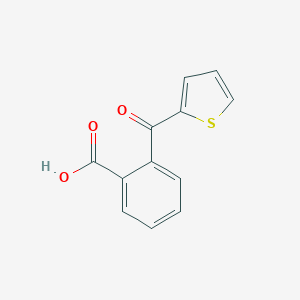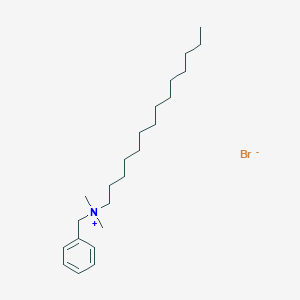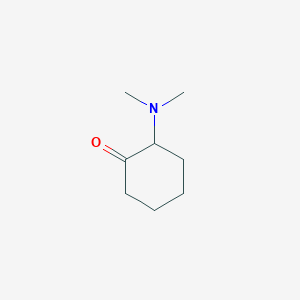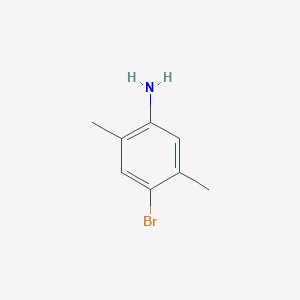
4-Bromo-2,5-dimethylaniline
Vue d'ensemble
Description
4-Bromo-2,5-dimethylaniline is a versatile building block used in various preparations . It is used as a reactant in the synthesis of perylene-perylenediimide donor-acceptor dyad . It was also used as an internal standard in the determination of iodine present as iodide (as in pharmaceuticals), iodate (as in iodized table salt) and covalently bound to organic compounds (as in milk and vegetables) .
Synthesis Analysis
The synthesis of 4-Bromo-2,5-dimethylaniline involves methods that are both easy to perform and familiar to students . Direct bromination of aniline produces a variety of polybrominated and oxidized products .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,5-dimethylaniline is represented by the linear formula: BrC6H4N(CH3)2 . The molecular weight is 200.08 .Physical And Chemical Properties Analysis
4-Bromo-2,5-dimethylaniline is a solid . It has a boiling point of 264 °C and a melting point of 52-54 °C .Applications De Recherche Scientifique
4-Bromo-2,5-dimethylaniline is used as an aromatic organic intermediate in chemical synthesis. Li Yu (2008) reported the synthesis of dimethyl-4-bromoiodobenzenes, highlighting the compound's role in creating intermediates for further chemical reactions (Li Yu, 2008).
It's involved in studies of peroxidase action. Holland et al. (1969) investigated the oxidation of 4-bromo-2,6-dimethylaniline by the peroxidase system, demonstrating its potential in biochemical research (Holland, Roberts, & Saunders, 1969).
The compound plays a role in electrochemical studies. Arias et al. (1990) explored the electrochemical oxidation of 4-bromo-2,6-dimethylaniline, providing insights into its behavior in electrochemical contexts (Arias, Brillas, & Costa, 1990).
It's used in pharmacological research, particularly in studying metabolism. Kanamori et al. (2002) identified urinary metabolites of 4-bromo-2,5-dimethoxyphenethylamine in rats, contributing to our understanding of drug metabolism (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).
It's involved in research on the effects of certain compounds on hemoglobin. Renner (2004) studied the transformation of 4-bromo-N,N-dimethylaniline-N-oxide with ferrihemoglobin, showing its relevance in biological systems (Renner, 2004).
Safety And Hazards
4-Bromo-2,5-dimethylaniline is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
Propriétés
IUPAC Name |
4-bromo-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPJJDQQLXEYPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429103 | |
| Record name | 4-bromo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,5-dimethylaniline | |
CAS RN |
30273-40-6 | |
| Record name | 4-bromo-2,5-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

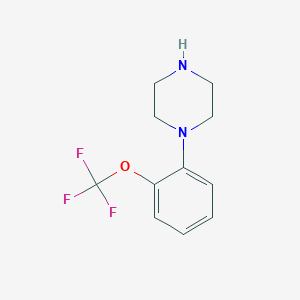
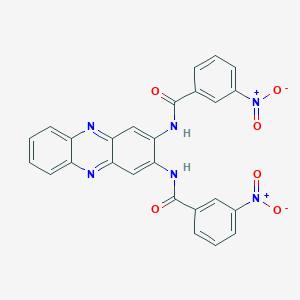
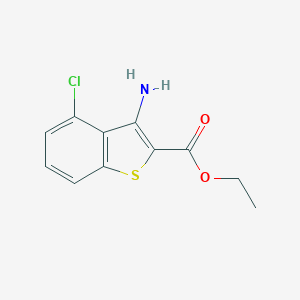
![Ethanone, 1-[5-chloro-2-[(3-fluorophenyl)thio]phenyl]-](/img/structure/B188948.png)
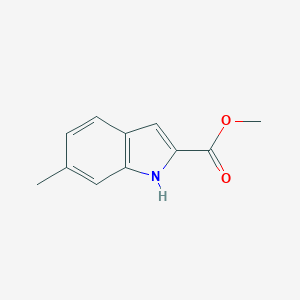
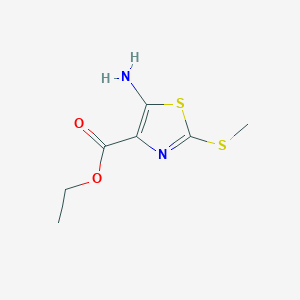
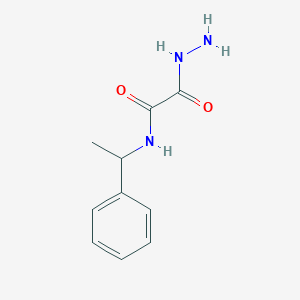
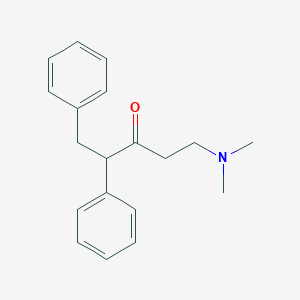
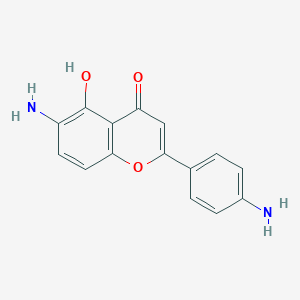
![1-[4-Amino-2-(methylsulfanyl)-1,3-thiazol-5-yl]ethanone](/img/structure/B188959.png)
![1-benzyl-9-fluoro-6-(4-fluorophenyl)-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1]benzazepine](/img/structure/B188960.png)
